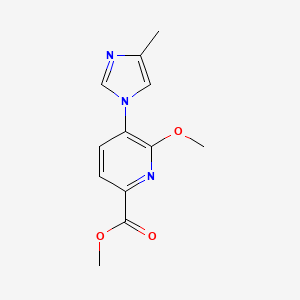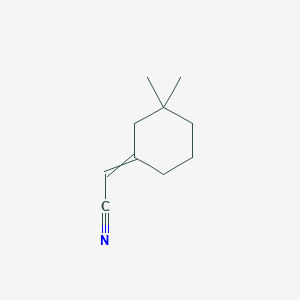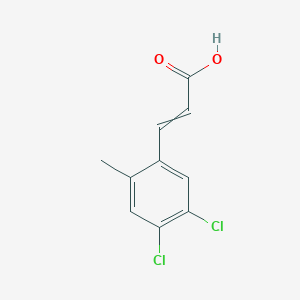![molecular formula C13H21BN2O3Si B1403267 (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid CAS No. 1286776-82-6](/img/structure/B1403267.png)
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
説明
This compound is a boronic acid derivative with a pyrrolo[2,3-b]pyridine core structure. The boronic acid group (-B(OH)2) is often used in organic synthesis and in the development of pharmaceuticals and agrochemicals due to its ability to form stable boronate esters and boronic acids under physiological conditions .
Molecular Structure Analysis
The compound contains a pyrrolo[2,3-b]pyridine core, which is a fused ring system that is part of many biologically active compounds. The trimethylsilyl (TMS) group is a common protecting group in organic synthesis, often used to protect alcohols and other functional groups .Chemical Reactions Analysis
Boronic acids are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions, Chan-Lam coupling, and conjugate addition . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the boronic acid group might make the compound capable of forming stable boronate esters under physiological conditions . The TMS group might make the compound more lipophilic, which could affect its solubility in different solvents .科学的研究の応用
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, a study by Fugina et al. (1992) demonstrated its use as a protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles, showing its versatility in organic synthesis (Fugina, Holzer, & Wasicky, 1992).
- Additionally, the compound has been involved in the synthesis of pyrrolidides of oxy, hydroxy, and trimethylsilyloxy octadecanoic acids, as researched by Tulloch (1985), indicating its role in studying fatty acid derivatives (Tulloch, 1985).
Applications in Organic Chemistry
- It plays a crucial role in the synthesis of highly functionalized heteroarylpyridine derivatives. Smith et al. (2008) reported its use in Suzuki–Miyaura cross-coupling reactions to create novel heteroarylpyridine derivatives, highlighting its application in creating complex organic molecules (Smith et al., 2008).
- In the development of novel pharmaceutical intermediates, it has been used effectively. Wang et al. (2006) described a practical synthesis of a key pharmaceutical intermediate involving this compound, illustrating its significance in pharmaceutical research (Wang et al., 2006).
Catalytic and Chemical Reactions
- The compound has shown effectiveness in catalytic reactions. For example, research by Croix et al. (2015) utilized it in rhodium-catalyzed asymmetric 1,4-additions, indicating its potential in catalytic synthesis processes (Croix, Prié, Chaulet, & Viaud-Massuard, 2015).
- It has also been employed in the study of Lewis acid complexes, as researched by Fárfan and Contreras (1987), who investigated complexes of pyridine and 2-ethylpyridine with boron Lewis acids, demonstrating its role in understanding Lewis acid-base interactions (Fárfan & Contreras, 1987).
特性
IUPAC Name |
[1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3Si/c1-20(2,3)8-7-19-10-16-12(14(17)18)9-11-5-4-6-15-13(11)16/h4-6,9,17-18H,7-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFVCHOOFJTJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1COCC[Si](C)(C)C)N=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737966 | |
| Record name | (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid | |
CAS RN |
1286776-82-6 | |
| Record name | (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

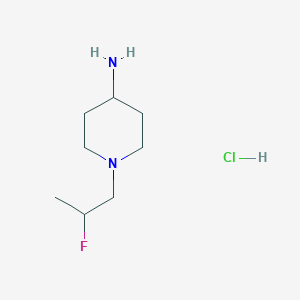
![5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1403185.png)
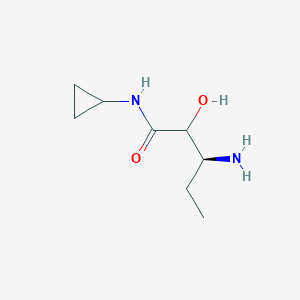
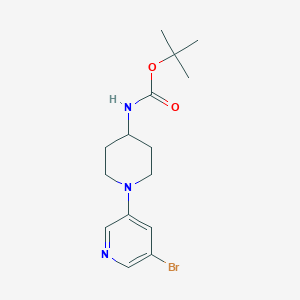
![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1403188.png)
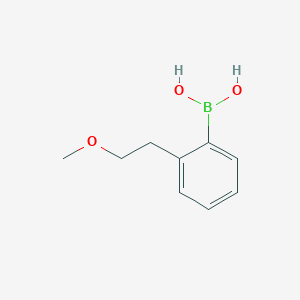
![6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride](/img/structure/B1403194.png)
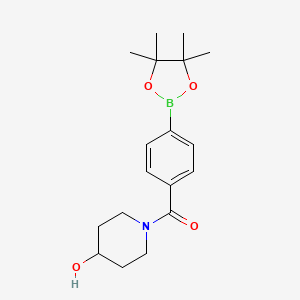
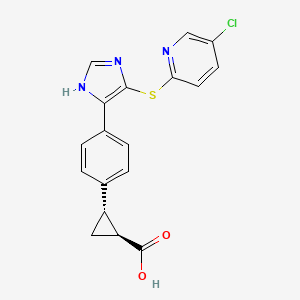
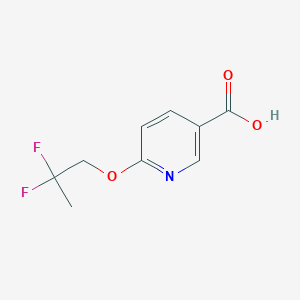
![3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B1403199.png)
